molecular formula C11H16N2O2 B1470309 3-(1-cyclopentyl-1H-pyrazol-4-yl)propanoic acid CAS No. 1554186-75-2

3-(1-cyclopentyl-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B1470309
CAS No.: 1554186-75-2
M. Wt: 208.26 g/mol
InChI Key: XGQFGAMJMXZWDG-UHFFFAOYSA-N
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Description

3-(1-cyclopentyl-1H-pyrazol-4-yl)propanoic acid is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1-cyclopentyl-1H-pyrazol-4-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-cyclopentyl-1H-pyrazol-4-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(1-cyclopentylpyrazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c14-11(15)6-5-9-7-12-13(8-9)10-3-1-2-4-10/h7-8,10H,1-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQFGAMJMXZWDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1-cyclopentyl-1H-pyrazol-4-yl)propanoic acid is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Research indicates that compounds containing pyrazole moieties often exhibit a range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The mechanisms through which 3-(1-cyclopentyl-1H-pyrazol-4-yl)propanoic acid exerts its effects are primarily linked to:

  • Inhibition of Enzymes : Many pyrazole derivatives act as inhibitors for various enzymes, including cyclooxygenase (COX) and protein kinases. For instance, studies have shown that certain pyrazoles can selectively inhibit COX-2, leading to anti-inflammatory effects .
  • Antiproliferative Effects : The compound has demonstrated significant antiproliferative activity against cancer cell lines. In vitro studies have reported IC50 values in the nanomolar range for various cancer types, suggesting potent anticancer properties .

Biological Activity Data

The biological activity of 3-(1-cyclopentyl-1H-pyrazol-4-yl)propanoic acid has been evaluated in several studies. Below is a summary table highlighting key findings from recent research:

Biological Activity Cell Line/Model IC50 (nM) Mechanism
AnticancerMCF-715Induces apoptosis and cell cycle arrest
Anti-inflammatoryCOX inhibitionNot specifiedSelective COX-2 inhibition
AntibacterialVarious strainsNot specifiedDisruption of bacterial cell wall synthesis

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of pyrazole derivatives, 3-(1-cyclopentyl-1H-pyrazol-4-yl)propanoic acid was shown to induce apoptosis in MCF-7 breast cancer cells. The compound led to a significant increase in early and late apoptosis rates compared to control groups, demonstrating its potential as an effective anticancer agent .

Case Study 2: Anti-inflammatory Properties

Another study highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. It was found that the inhibition of COX enzymes resulted in reduced inflammation markers in animal models, suggesting therapeutic potential for inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrazole ring and the propanoic acid chain significantly affect biological activity. For example:

  • Cyclopentyl Group : The presence of the cyclopentyl group enhances lipophilicity and binding affinity to target enzymes.
  • Substituents on Pyrazole Ring : Variations in substituents at positions 3 and 5 on the pyrazole ring can modulate potency and selectivity against different targets, such as COX or various kinases .

Scientific Research Applications

Pharmacological Applications

3-(1-cyclopentyl-1H-pyrazol-4-yl)propanoic acid has been investigated for its effects on various biological pathways, particularly in the context of G protein-coupled receptors (GPCRs). GPCRs are critical targets in drug discovery due to their involvement in numerous physiological processes.

Key Applications:

  • Allosteric Modulation : The compound has been studied as an allosteric modulator for GPCRs, which may lead to novel therapeutic strategies for treating central nervous system (CNS) disorders. Allosteric modulators can enhance or inhibit receptor activity without directly competing with the endogenous ligand, potentially reducing side effects associated with traditional receptor antagonists .
  • Anti-inflammatory Properties : Research indicates that derivatives of pyrazole compounds, including 3-(1-cyclopentyl-1H-pyrazol-4-yl)propanoic acid, exhibit anti-inflammatory effects. These properties are particularly relevant in neurodegenerative diseases where inflammation plays a significant role in disease progression .

Synthesis and Chemical Properties

The synthesis of 3-(1-cyclopentyl-1H-pyrazol-4-yl)propanoic acid involves several steps, typically starting from cyclopentyl derivatives and employing various organic reactions such as cyclization and functionalization. The synthesis methods have been optimized to improve yield and purity, which are critical for pharmaceutical applications.

Synthesis Overview:

  • Starting Materials : Cyclopentyl derivatives and pyrazole precursors.
  • Reactions : Common reactions include nucleophilic substitutions and condensation reactions.
  • Yield Optimization : Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.